N-Ethyl-1-imidazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

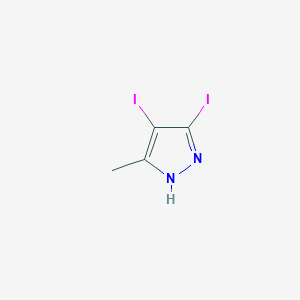

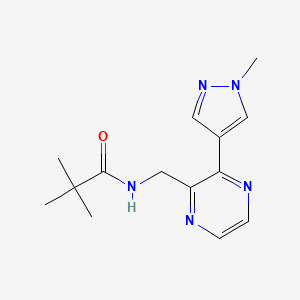

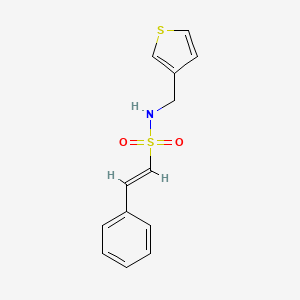

“N-Ethyl-1-imidazolecarboxamide” is a chemical compound with the CAS Number: 58124-84-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is N-ethyl-1H-imidazole-1-carboxamide .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Molecular docking simulation of similar molecules has been carried out to evaluate their theoretical binding affinities .Chemical Reactions Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Aplicaciones Científicas De Investigación

Corrosion Inhibition

An experimental and theoretical study highlighted the efficiency of imidazoline derivatives, including compounds similar to N-Ethyl-1-imidazolecarboxamide, as corrosion inhibitors. These compounds exhibit significant corrosion inhibition properties due to their active sites and geometric configuration, which promote coordination with metal surfaces, thus preventing corrosion in acid media (Cruz et al., 2004).

Drug Design and Development

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and investigated for their anti-tubercular activity. These compounds demonstrated excellent in vitro activity against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis strains, showcasing their potential as new anti-TB agents (Li et al., 2020).

Transcription Regulation

Synthetic DNA-binding ligands, including pyrrole-imidazole polyamides, have been designed to interfere with transcription factor binding and regulate gene expression. These compounds have shown the capability to inhibit the DNA binding activity of transcription factors such as Ets-1 and NF-κB, demonstrating a novel approach to gene regulation and potential therapeutic applications (Dickinson et al., 1999).

Antimicrobial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have also been recognized for their antimicrobial properties. Several studies have focused on designing and synthesizing these derivatives to target specific microbial strains, including Mycobacterium tuberculosis, demonstrating their significant antimicrobial efficacy and potential as antimicrobial agents (Lv et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole derivatives, which include n-ethyl-1-imidazolecarboxamide, are known to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that imidazole derivatives can form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . It’s possible that this compound could influence these or related pathways.

Result of Action

The interaction of imidazole derivatives with various enzymes and proteins can lead to a range of biological effects .

Análisis Bioquímico

Biochemical Properties

N-Ethyl-1-imidazolecarboxamide plays a significant role in biochemical reactions, particularly those involving imidazole-containing compounds. It interacts with enzymes such as phosphoribosylformylglycinamidine cyclo-ligase, which is involved in the synthesis of purines . This enzyme catalyzes the formation of 1-(5’-Phosphoribosyl)-5-aminoimidazole from 1-(5’-phosphoribosyl)-N-formylglycinamidine. The interaction between this compound and this enzyme highlights its importance in purine biosynthesis. Additionally, this compound may interact with other proteins and biomolecules that contain imidazole moieties, influencing their catalytic activities and biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the imidazole moiety in this compound can act as a catalytic site in enzymes, affecting their activity and, consequently, cellular processes . This compound may also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring in this compound allows it to bind to the active sites of enzymes, either inhibiting or activating their functions . This binding can lead to alterations in the catalytic activities of enzymes, affecting various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazole-containing compounds can be stable under certain conditions but may degrade over time, leading to changes in their biochemical properties and effects . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in enzyme activities, gene expression, and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Studies have shown that imidazole-containing compounds can decrease plasma levels of triglycerides, low-density lipoprotein, and total cholesterol at specific dosages, indicating their potential therapeutic effects. High doses of this compound may cause toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to purine biosynthesis . It interacts with enzymes such as phosphoribosylformylglycinamidine cyclo-ligase, which plays a crucial role in the synthesis of purines. This interaction affects the metabolic flux and levels of metabolites involved in purine biosynthesis. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound within cells can affect its biochemical properties and interactions with biomolecules, influencing its overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes

Propiedades

IUPAC Name |

N-ethylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIMHJTXBDWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2547327.png)

![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)